N-(2,2,2-Trifluoroethyl)aniline
Overview
Description
N-(2,2,2-Trifluoroethyl)aniline: is an organic compound characterized by the presence of a trifluoroethyl group attached to an aniline moiety. This compound is known for its unique physical and chemical properties, which make it suitable for a wide range of applications in various fields of research and industry .
Mechanism of Action
Target of Action
N-(2,2,2-Trifluoroethyl)aniline primarily targets iron porphyrin . Iron porphyrin is a type of metalloprotein that plays a crucial role in various biological processes, including oxygen transport and catalysis .
Mode of Action
The compound interacts with its target through a process known as N-trifluoroethylation . This process involves the use of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . The reaction is conducted via a cascade of diazotization and N-trifluoroethylation reactions . This one-pot N–H insertion reaction can afford a wide range of N-trifluoroethylated anilines .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of various fluorinated compounds, including N-trifluoroethylated amines . The existence of fluorine in organic molecules usually provides favorable properties for these molecules . Therefore, the development of new synthetic methods for the introduction of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry .
Pharmacokinetics
The compound’s molecular weight of 17515 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed
Result of Action
The result of the action of this compound is the production of a wide range of N-trifluoroethylated anilines . These compounds are widely used as platform chemicals in the fields of synthetic organic, medicinal, and agrochemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction is conducted in an aqueous solution , suggesting that the presence of water is crucial for the reaction to occur. Additionally, the compound is stored at room temperature , indicating that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Iron Porphyrin-Catalyzed N-Trifluoroethylation: One common method for synthesizing N-(2,2,2-Trifluoroethyl)aniline involves the iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. This one-pot N–H insertion reaction is conducted via cascade diazotization/N-trifluoroethylation reactions.
Using Trifluorodiazoethane: Another method involves the use of trifluorodiazoethane (CF3CHN2) synthesized from trifluoroethylamine hydrochloride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, with optimizations for yield and purity to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(2,2,2-Trifluoroethyl)aniline can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the trifluoroethyl group.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.
Scientific Research Applications
Chemistry: N-(2,2,2-Trifluoroethyl)aniline is widely used as a platform chemical in synthetic organic chemistry. It serves as a building block for the synthesis of various fluorinated compounds .
Biology and Medicine: In medicinal chemistry, the compound is used for the development of pharmaceuticals due to its unique properties, such as increased metabolic stability and enhanced biological activity .
Industry: The compound finds applications in the agrochemical industry for the synthesis of pesticides and herbicides. It is also used in the production of specialty chemicals and materials .
Comparison with Similar Compounds
N-(2,2,2-Trifluoroethyl)isatin Ketimine: This compound is used in organic synthesis and has similar fluorinated properties.
Trifluoromethyl-Substituted Anilines: These compounds share the trifluoromethyl group and are used in similar applications in medicinal and synthetic chemistry.
Uniqueness: N-(2,2,2-Trifluoroethyl)aniline is unique due to its specific trifluoroethyl group, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring enhanced metabolic stability and biological activity .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5,12H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCPNFMGAKAAKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188597 | |
Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351-61-1 | |
Record name | N-(2,2,2-Trifluoroethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, N-(2,2,2-trifluoroethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,2,2-trifluoroethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-(2,2,2-Trifluoroethyl)aniline interesting for synthetic chemistry applications?
A: this compound and its derivatives exhibit unique reactivity in photochemical reactions. [] Research has shown that N-(2,2,2-Trifluoroethyl)amines, when exposed to UV light in the presence of 3-phenylcyclohex-2-en-1-one, undergo a regioselective photoaddition reaction. [] This reaction primarily occurs at the α-position to the trifluoromethyl group, offering a novel pathway for direct carbon substitution at that position. [] This regioselectivity is comparable to what is observed in the anodic methoxylation of N-(2,2,2-Trifluoroethyl)anilines. [] The presence of the electron-withdrawing trifluoromethyl group appears to be key to enabling this synthetically useful transformation.
Q2: Are there any applications of this compound derivatives in radiochemistry?
A: Yes, specifically, this compound can be utilized in the synthesis of radiolabeled intermediates for Positron Emission Tomography (PET) tracers. [] Research highlights the use of 4-chloro-N-(2,2,2-trifluoroethyl)aniline as a precursor in the production of 2-amino-2′-[18F]fluorobenzhydrols. [] This compound, when reacted with boron trichloride, forms an anilinodichloroborane reagent. [] This reagent can then be reacted with 2-[18F]Fluorobenzaldehyde, ultimately yielding the radiolabeled 2-amino-2′-[18F]fluorobenzhydrol. [] This intermediate is valuable for synthesizing [2′-18F]-1,4-benzodiazepine-2-ones, which are important compounds in PET imaging studies. []
Q3: What spectroscopic techniques are useful for characterizing this compound and its derivatives?
A: While specific spectroscopic data isn't provided in the referenced abstracts, it's highly likely that Nuclear Magnetic Resonance (NMR) spectroscopy plays a crucial role. Both proton (1H) and fluorine-19 (19F) NMR would be particularly informative for characterizing these compounds. [] The distinct chemical shifts associated with protons and fluorine atoms adjacent to the trifluoroethyl group would provide valuable information about the compound's structure and purity.
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